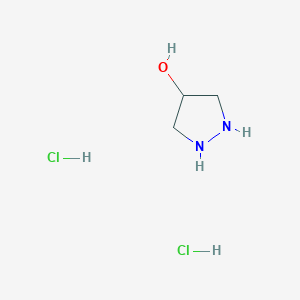
Pyrazolidin-4-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolidin-4-ol dihydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of pyrazolidine, which is a five-membered ring structure containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolidin-4-ol dihydrochloride typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the pyrrolidine/benzoic acid-catalyzed reaction of α-substituted propenals with activated hydrazines under mild conditions, yielding 4-substituted pyrazolidin-3-ols . Subsequent oxidation with pyridinium chlorochromate (PCC) can afford the corresponding pyrazolidinones.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of ultrasonic-assisted synthesis and microwave irradiation techniques has been explored for related compounds, offering eco-friendly and efficient pathways .
Análisis De Reacciones Químicas
Types of Reactions: Pyrazolidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to pyrazolidinones using oxidizing agents like PCC.
Reduction: Potential reduction to form different derivatives, though specific conditions are less documented.
Substitution: Reactions with halides or other electrophiles to introduce new substituents on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate (PCC) for oxidation reactions.
Catalysts: Pyrrolidine and benzoic acid for catalytic reactions.
Solvents: Common organic solvents like methanol or ethanol.
Major Products:
Pyrazolidinones: Formed through oxidation reactions.
Substituted Pyrazolidines: Formed through substitution reactions with various electrophiles.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its pharmacological activities, such as anticancer properties in related compounds.
Mecanismo De Acción
The specific mechanism of action for pyrazolidin-4-ol dihydrochloride is not well-documented. related compounds often exert their effects by interacting with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to various pharmacological effects .
Comparación Con Compuestos Similares
Pyrazolidinones: Structurally similar but differ in oxidation state.
Pyrazoles: Another class of nitrogen-containing heterocycles with different ring structures.
Isoxazolidines: Similar in structure but contain an oxygen atom in the ring
Uniqueness: Pyrazolidin-4-ol dihydrochloride is unique due to its specific ring structure and potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a versatile compound in synthetic chemistry .
Propiedades
IUPAC Name |
pyrazolidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.2ClH/c6-3-1-4-5-2-3;;/h3-6H,1-2H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBDTXBQWXAODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNN1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
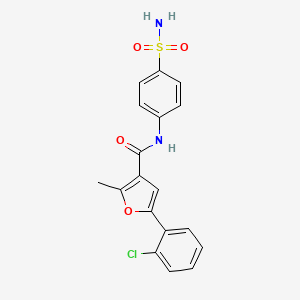
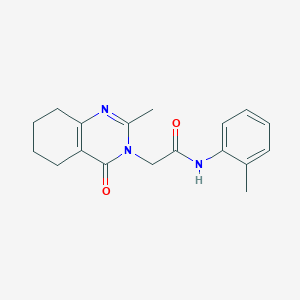
![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)
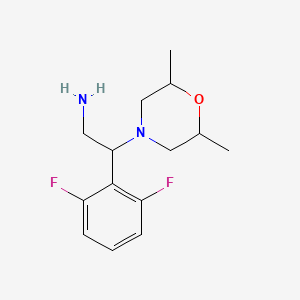
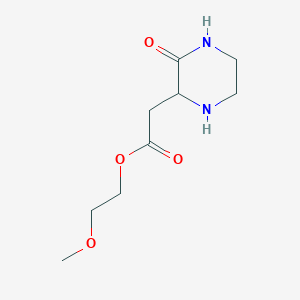
![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)
![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)
![3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2504042.png)
![Ethyl 4-[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate](/img/structure/B2504043.png)
![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
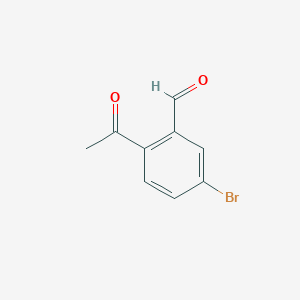
![1-Tert-butyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2504050.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2504053.png)
![(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2504055.png)
